molecular formula C10H17Cl2N3O B1376562 2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride CAS No. 1423023-97-5

2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride

Cat. No.: B1376562
CAS No.: 1423023-97-5
M. Wt: 266.16 g/mol
InChI Key: CBGQQIRGKCMTSO-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride is a high-purity chemical compound for research use only. It is supplied as a powder and should be stored at room temperature . With the molecular formula C9H15Cl2N3O and a molecular weight of 252.14 g/mol, this compound features a pyridine heterocycle, a common pharmacophore in medicinal chemistry . The dihydrochloride salt form enhances its stability and solubility for experimental applications. Compounds with related structures, particularly those featuring propanamide linkages and pyridine motifs, are of significant interest in neuroscience and pharmacology research . For instance, similar N-substituted propanamides have been investigated as high-affinity ligands for the Translocator Protein (TSPO), a biomarker for neuroinflammation, and as antagonists for the TRPV1 receptor, a key player in pain signaling . This suggests potential research applications in developing imaging agents for neurological conditions or exploring novel analgesic pathways. Researchers can utilize this compound as a building block in synthetic chemistry or as a reference standard in biological assays.

Properties

IUPAC Name

2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-8(11)10(14)13(2)7-9-3-5-12-6-4-9;;/h3-6,8H,7,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGQQIRGKCMTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride typically involves the reaction of 2-amino-N-methylpropanamide with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include steps for purification and crystallization to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. It can undergo various reactions including:

  • Oxidation : Using agents like hydrogen peroxide.
  • Reduction : Utilizing reducing agents such as sodium borohydride.
  • Substitution : Involving halogens or alkylating agents.

Biology

The compound is employed in studies of enzyme inhibition and protein interactions. Its ability to modulate enzyme activity through binding at active sites has been documented, influencing metabolic pathways via:

  • Hydrogen bonding
  • Hydrophobic interactions

Case Study: Enzyme Interaction

Research has shown that 2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride can inhibit specific enzymes involved in metabolic processes, which may lead to therapeutic applications in treating metabolic disorders.

Medicine

Investigations into the therapeutic potential of this compound have revealed its anti-inflammatory and antimicrobial properties. It is being explored as a candidate for drug development due to its ability to interact with biological targets effectively.

Table 1: Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli23.15
Pseudomonas aeruginosa137.43
Salmonella typhi11.29

This table illustrates the compound's effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Pharmacological Comparisons

Table 2: Pharmacological and Physicochemical Properties
Compound Name Solubility (Predicted) Pharmacological Activity Key Mechanistic Insights Reference
2-Amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride Moderate (polar solvents) Anticonvulsant (potential) May disrupt sodium permeability in neuronal membranes
L-Alanyl-histamine High (aqueous) Neuromodulatory, histamine receptor-linked Mimics histamine structure; possible H1/H2 receptor interactions
2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride High (aqueous) Anticonvulsant (predicted) Enhanced solubility due to ether oxygen; reduced aromaticity
S-ethyl-2-[2-(6-methoxynaphthalen-2-yl)propanamido]acetate Low (lipophilic) Anti-inflammatory (potential) Bulky substituents may limit blood-brain barrier penetration

Key Observations:

  • Solubility : Pyridine and tetrahydropyran analogs exhibit higher solubility in polar solvents due to heteroatom inclusion, whereas naphthalene derivatives are more lipophilic .
  • Pharmacology : Propanamide derivatives with aromatic substituents (e.g., pyridine, imidazole) are more likely to interact with neuronal receptors, while bulky groups (e.g., naphthalene) may shift activity toward peripheral targets .

Biological Activity

Overview

2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its molecular formula is C10H17Cl2N3O, and it is recognized for its interactions with various enzymes and cellular pathways. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications.

Enzyme Interactions

The compound has been shown to interact with specific enzymes, modulating their activity through binding at active sites. This interaction typically involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and influence metabolic pathways.

Cellular Effects

This compound affects cellular processes by modulating signaling pathways and gene expression. Studies indicate that it can activate or inhibit signaling cascades, leading to alterations in cellular functions such as growth, differentiation, and apoptosis .

The compound's mechanism of action is primarily through its role as an enzyme inhibitor or modulator. It binds to specific receptors or enzymes, influencing their activity and subsequently affecting various biological pathways. For instance, its interaction with G protein-coupled receptors (GPCRs) has been highlighted in studies focusing on neurological functions and disorders .

Anti-inflammatory and Antimicrobial Activities

Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis . Additionally, it has shown antimicrobial activity against a range of bacterial strains, which positions it as a potential therapeutic agent in combating infections .

Case Studies

  • GPR88 Agonism : A study reported that derivatives of this compound demonstrated significant agonistic activity towards the GPR88 receptor, which is implicated in striatal-associated disorders. The most potent analogs had EC50 values in the nanomolar range, suggesting strong biological activity .
  • Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .

Table 1: Biological Activity Summary

Activity Type Description Reference
Enzyme ModulationAlters enzyme activity via binding interactions
Anti-inflammatoryPotential treatment for rheumatoid arthritis
AntimicrobialEffective against various bacterial strains
GPR88 AgonismSignificant agonistic activity with low EC50 values

Table 2: Minimum Inhibitory Concentration (MIC) Values

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli23.15
Pseudomonas aeruginosa137.43
Salmonella typhi11.29

Q & A

Q. What are the recommended synthetic routes for 2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride, and how can intermediates be purified?

Methodological Answer:

  • Route Design : Begin with a nucleophilic substitution reaction between methylamine and a pyridinylmethyl halide to form the tertiary amine backbone. Subsequent coupling with a protected amino acid derivative (e.g., Boc-protected β-alanine) via carbodiimide-mediated amidation is recommended .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/methanol) to isolate intermediates. Final dihydrochloride salt formation requires neutralization with HCl in anhydrous ethanol, followed by recrystallization from acetonitrile/water .
  • Critical Step : Monitor reaction progress via thin-layer chromatography (TLC) at each stage to avoid side products like over-alkylation or hydrolysis .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) at 254 nm. Acceptable purity thresholds are ≥95% for biological assays .
  • Structural Confirmation :
    • NMR : ¹H NMR (DMSO-d6) should show peaks for the pyridine ring (δ 8.2–8.5 ppm), methyl groups (δ 1.2–1.5 ppm), and amide protons (δ 6.8–7.1 ppm) .
    • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ for the free base and [M+2H+Cl]⁺ for the dihydrochloride) .
  • Elemental Analysis : Verify chloride content (~18–20% by weight) via ion chromatography .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for weighing and synthesis steps due to potential inhalation hazards .
  • Storage : Store in airtight containers at 2–8°C with desiccants to prevent hygroscopic degradation .
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Spills should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, considering steric hindrance from the pyridinylmethyl group?

Methodological Answer:

  • Computational Modeling : Use density functional theory (DFT) to predict steric interactions between the pyridine ring and methylamine during alkylation. Adjust reaction solvents (e.g., DMF vs. THF) to reduce steric strain .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling steps, as they may enhance regioselectivity .
  • Scale-Up Considerations : Implement continuous flow chemistry to maintain temperature control and minimize side reactions. Use inline FTIR for real-time monitoring .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., cell line viability, incubation time, and buffer pH) across experiments. For example, inconsistencies in IC50 values may arise from differences in serum protein binding .
  • Data Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Perform dose-response curves in triplicate to ensure reproducibility .
  • Meta-Analysis : Use tools like ChemAxon or Schrödinger Suite to compare structural analogs and identify confounding functional groups (e.g., substituent effects on receptor binding) .

Q. What computational strategies are recommended for predicting this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model binding poses with target proteins (e.g., kinases or GPCRs). Parameterize the protonated amine and pyridine groups for accurate charge assignment .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding (e.g., between the amide group and catalytic residues) .
  • ADMET Prediction : Employ QikProp or SwissADME to estimate bioavailability, BBB penetration, and metabolic stability. Adjust the dihydrochloride counterion if solubility limits in vivo efficacy .

Contradictions and Resolutions

  • Safety Classification : While some sources (e.g., ) suggest minimal hazards, others () mandate stringent PPE. Resolution : Follow GHS guidelines for amine hydrochlorides and conduct a risk assessment before experimental work.
  • Synthetic Routes : Conflicting reports on solvent choices (DMF vs. THF) for amidation. Resolution : Perform a DoE (Design of Experiments) to identify solvent-dependent yield optima .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride
Reactant of Route 2
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2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.